Cytotoxicity Selectivity Profile in Solid Tumor Cell Lines vs. Cinnamaldehyde
In a comparative study of cinnamaldehyde derivatives against human solid tumor cell lines, 4-hydroxycinnamaldehyde exhibited a distinct selectivity profile. While the parent compound cinnamaldehyde showed broad cytotoxicity, 4-hydroxycinnamaldehyde displayed marked sensitivity against HCT15 and SK-MEL-2 cells with ED50 values between 0.63 and 8.1 µg/mL, while A549 cells remained resistant up to 15 µg/mL [1]. This contrasts with cinnamic acid, cinnamates, and cinnamyl alcohols, which showed no cytotoxicity against these human tumor cells [1].
| Evidence Dimension | Cytotoxicity (ED50) against human solid tumor cell lines |
|---|---|
| Target Compound Data | ED50 = 0.63-8.1 µg/mL for sensitive cell lines (HCT15, SK-MEL-2); resistant in A549 up to 15 µg/mL |
| Comparator Or Baseline | Cinnamic acid, cinnamates, and cinnamyl alcohols: no cytotoxicity observed; Saturated aldehydes: much weaker cytotoxicity |
| Quantified Difference | >10-fold difference in potency between sensitive and resistant cell lines; complete loss of activity with acid/alcohol analogs |
| Conditions | In vitro cytotoxicity assay against human solid tumor cell lines A549, SK-OV-3, SK-MEL-2, XF498, and HCT15 |
Why This Matters
This cell line-specific sensitivity profile enables targeted applications where broad cytotoxicity of unsubstituted cinnamaldehyde would be disadvantageous.
- [1] B.M. Kwon et al., 'Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells', Archives of Pharmacal Research, 1998, 21(2), pp. 147-152. View Source
